2-Bromo-4,6-difluoroanisole
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Overview
Description
2-Bromo-4,6-difluoroanisole is an aromatic compound with the molecular formula C7H5BrF2O. It is characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a methoxy group. This compound is used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4,6-difluoroanisole can be synthesized through various methods. One common approach involves the bromination of 4,6-difluoroanisole using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or acetic acid, and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. These processes utilize advanced technologies such as microreactors, which offer better control over reaction parameters and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-difluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding difluoroanisole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-amino-4,6-difluoroanisole or 2-thio-4,6-difluoroanisole.
Oxidation: Formation of 2-bromo-4,6-difluorobenzaldehyde or 2-bromo-4,6-difluorobenzoic acid.
Reduction: Formation of 4,6-difluoroanisole.
Scientific Research Applications
2-Bromo-4,6-difluoroanisole is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluoroanisole involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms on the benzene ring enhances its electrophilic nature, making it susceptible to nucleophilic attack. The methoxy group can also participate in electron-donating interactions, influencing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoroanisole
- 2-Bromo-6-fluoroanisole
- 4-Bromo-2,6-difluoroanisole
Uniqueness
2-Bromo-4,6-difluoroanisole is unique due to the presence of both bromine and fluorine atoms at specific positions on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXWQGHKLXJIIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371240 |
Source
|
Record name | 2-Bromo-4,6-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-59-6 |
Source
|
Record name | 2-Bromo-4,6-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,6-difluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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